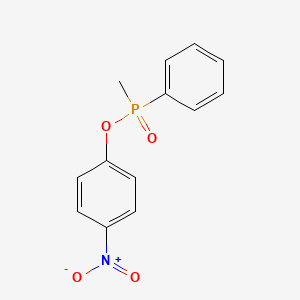

4-Nitrophenyl methylphenylphosphinate

Description

Structure

3D Structure

Properties

CAS No. |

35691-25-9 |

|---|---|

Molecular Formula |

C13H12NO4P |

Molecular Weight |

277.21 g/mol |

IUPAC Name |

1-[methyl(phenyl)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C13H12NO4P/c1-19(17,13-5-3-2-4-6-13)18-12-9-7-11(8-10-12)14(15)16/h2-10H,1H3 |

InChI Key |

PCEUKRKDODJUND-UHFFFAOYSA-N |

SMILES |

CP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Synonyms |

4-nitrophenyl methyl(phenyl)phosphinate 4-nitrophenyl-MPP O-4-(nitrophenyl)methylphenyl phosphinate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrophenyl Methylphenylphosphinate

Established Synthetic Routes to 4-Nitrophenyl Methylphenylphosphinate

The most direct and established method for synthesizing this compound involves the formation of a P-O bond between the methylphenylphosphinyl moiety and a 4-nitrophenoxy group.

The primary synthesis of this compound is achieved through the reaction of methylphenylphosphinic chloride with 4-nitrophenol (B140041). This reaction is a type of esterification where the acidic chloride of the phosphinic acid reacts with the hydroxyl group of the phenol (B47542). The process typically requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. The choice of solvent is critical and is usually an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to avoid side reactions.

A general representation of this reaction is as follows: Methylphenylphosphinic Chloride + 4-Nitrophenol → this compound + HCl

This method is analogous to the synthesis of similar phosphonate (B1237965) esters where an O-aryl alkyl(aryl)phosphonochloridate is reacted with an alcohol or phenol. researchgate.net For instance, the synthesis of para-substituted phenacyl p-nitrophenyl methylphosphonates has been achieved by reacting phenacyl alcohol with p-nitrophenyl methylphosphonochloridate. researchgate.net

Optimization of the synthesis from methylphenylphosphinic chloride and 4-nitrophenol focuses on improving yield, purity, and reaction efficiency. Key parameters for optimization include:

Catalysis: The use of catalysts can significantly enhance the reaction rate. For related syntheses of O-aryl alkyl(aryl)phosphonochloridates from phosphonic dichlorides and phenols, anhydrous magnesium chloride or magnesium metal has been effectively used as a catalyst or procatalyst, respectively. researchgate.net

Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base can prevent side reactions involving the base itself. The strength of the base must be sufficient to scavenge the generated HCl effectively.

Temperature Control: Controlling the reaction temperature is essential. Lower temperatures can help to minimize the formation of byproducts and improve the selectivity of the reaction.

Reagent Addition: The order and rate of reagent addition can influence the outcome. For example, slowly adding the phosphinic chloride to a solution of the phenol and base can help to maintain low concentrations of the reactive chloride and control the reaction exotherm.

General Strategies for Phosphinate Ester Synthesis Applicable to this compound

Beyond the direct route from the acid chloride, several general methods for forming phosphinate esters could be adapted for the synthesis of this compound. These methods provide alternative pathways that may be advantageous under specific circumstances.

| Synthetic Strategy | Key Reagents | Description |

| Atherton-Todd Reaction | H-phosphinate, carbon tetrachloride, alcohol, base | A dehydrogenative coupling where a P-H bond is converted to a P-O bond. researchgate.net This is a reliable method for forming the phosphinate ester linkage. |

| Michaelis-Arbuzov Reaction | Trivalent phosphorus ester, alkyl halide | While classic for phosphonates, modifications can be used for phosphinates. It involves the reaction of a phosphinite with an appropriate electrophile. mdpi.comorganic-chemistry.org |

| Hirao Coupling | Dialkyl phosphite, aryl halide, Pd catalyst | A palladium-catalyzed cross-coupling reaction to form a P-C bond, which can be a precursor step to forming the final phosphinate ester. mdpi.com |

| Mitsunobu Reaction | Phosphinic acid, alcohol, triphenylphosphine, dialkylazodicarboxylate | A redox-condensation reaction that allows for the formation of esters under mild conditions with inversion of configuration at the alcohol carbon. google.com |

| Coupling with H-Phosphinates | H-phosphinate ester, organolithium or Grignard reagents | Nucleophilic substitution at the phosphorus center of an H-phosphinate can form P-C bonds, which can be part of a larger strategy. acs.org |

| Copper-Catalyzed P-Arylation | P-H compound (e.g., H-phosphinate), aryl halide, Cu catalyst | An alternative to palladium catalysis for forming aryl-phosphorus bonds, which can be precursors to the target molecule. organic-chemistry.orgorganic-chemistry.org |

These strategies offer a versatile toolkit for synthetic chemists. For example, the Atherton-Todd reaction could directly couple methylphenyl-H-phosphinate with 4-nitrophenol. The Mitsunobu reaction could be employed if milder conditions are required, using methylphenylphosphinic acid and 4-nitrophenol as the coupling partners.

Stereoselective Synthesis Approaches for P-Chiral Phosphinates

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically pure or enriched P-stereogenic compounds is a significant area of research due to their importance in asymmetric catalysis and medicinal chemistry. acs.orgnih.gov

Several key strategies have been developed for the asymmetric synthesis of P-chiral phosphinates:

Chiral Auxiliaries: This approach involves covalently attaching a chiral molecule (the auxiliary) to the phosphorus precursor. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. This method often requires stoichiometric amounts of the chiral auxiliary. researchgate.netnih.gov

Catalytic Asymmetric Synthesis: This is a more efficient approach that uses a catalytic amount of a chiral substance to control the stereochemistry. nih.gov

Dynamic Kinetic Asymmetric Transformation (DKAT): In this method, a racemic starting material is converted into a single enantiomer of the product. For phosphinates, a racemic H-phosphinate can be coupled with an alcohol in the presence of a chiral nucleophilic catalyst to produce an enantioenriched phosphinate ester. researchgate.netnih.gov Yields of 33-95% and enantiomeric excesses up to 62% have been reported for related systems. nih.gov

Resolution of Racemates: This classic method involves separating a racemic mixture of the final product or a precursor. This can be done by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography.

Transformation of Enantiopure Precursors: If an enantiopure precursor like an optically pure H-phosphinate is available, it can be converted to the desired product with high stereospecificity. researchgate.netacs.org For example, nucleophilic substitution on optically pure H-phosphinates with organometallic reagents often proceeds with inversion of configuration at the phosphorus center. acs.org

Desymmetrization: This strategy involves the selective reaction of one of two identical functional groups on a prochiral phosphorus compound using a chiral reagent or catalyst. researchgate.netresearchgate.net

These advanced methods provide pathways to access specific enantiomers of this compound, which can be critical for applications where stereochemistry plays a role.

Mechanistic Investigations of 4 Nitrophenyl Methylphenylphosphinate Reactivity

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of 4-Nitrophenyl methylphenylphosphinate is a key reaction that has been the subject of mechanistic scrutiny. The reaction involves the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of the 4-nitrophenoxy leaving group. The precise nature of this process, whether it proceeds through a stepwise or a concerted mechanism, is a central question in its reactivity.

The mechanism of nucleophilic substitution at a phosphoryl center can generally follow two primary pathways: a stepwise addition-elimination mechanism (AN + DN) or a concerted SN2-like mechanism (ANDN) sapub.org.

In a stepwise mechanism , the nucleophile first attacks the phosphorus center to form a pentacoordinate phosphorane intermediate. This intermediate then undergoes a second step where the leaving group departs. This pathway is often favored when the incoming nucleophile is strong and the leaving group is relatively poor, or when the structure of the substrate allows for the stabilization of the pentacoordinate intermediate sapub.org. For related compounds like aryl diphenyl phosphinates, studies have suggested the involvement of a zwitterionic pentacoordinate intermediate, with its breakdown being the rate-determining step in aminolysis reactions sapub.org.

Conversely, a concerted mechanism involves a single transition state where the bond to the incoming nucleophile is formed concurrently with the breaking of the bond to the leaving group. This pathway is more likely with good leaving groups and less powerful nucleophiles researchgate.net. For reactions of similar phosphinate esters with various nucleophiles, linear Brønsted-type plots have been observed, which is often indicative of a concerted process researchgate.net. For instance, the reactions of 2,4-dinitrophenyl diphenylphosphinate with primary amines show a linear Brønsted-type plot, suggesting a concerted mechanism sapub.org.

The choice between these pathways for this compound is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential pentacoordinate intermediate. The 4-nitrophenoxy group is a relatively good leaving group, which could favor a concerted pathway. However, the phosphorus center's ability to accommodate a fifth ligand might also allow for a short-lived pentacoordinate intermediate.

In the context of a stepwise mechanism, the formation of a pentacoordinate phosphorane intermediate is a critical feature sapub.org. These intermediates typically adopt a trigonal bipyramidal (TBP) geometry. The relative stability and lifetime of this intermediate are key determinants of the reaction pathway. For many phosphoryl transfer reactions, these intermediates are transient and not directly observable, but their existence is inferred from kinetic and stereochemical studies sapub.org.

The structure of the pentacoordinate intermediate derived from this compound would feature the incoming nucleophile and the leaving group in apical or equatorial positions of the TBP structure. The arrangement of the substituents (methyl, phenyl, and the oxygen from the ester linkage) would also influence its stability and subsequent breakdown. The breakdown of this intermediate to form the products is the second step in the stepwise pathway.

The rate-determining step (RDS) in nucleophilic substitution at the phosphorus center can be either the formation of the pentacoordinate intermediate or its decomposition.

Hydrolysis and Solvolysis Studies of this compound

The study of hydrolysis and solvolysis provides valuable kinetic data that helps in elucidating the reaction mechanisms of this compound. These reactions involve the attack of a solvent molecule (water for hydrolysis, or another solvent for solvolysis) acting as the nucleophile.

Kinetic studies on the hydrolysis of this compound have been conducted to understand its stability in aqueous environments. In one study, the hydrolysis was monitored spectrophotometrically in a phosphate (B84403) buffer at pH 6.90 and 25.0°C dtic.mil. The reaction followed linear first-order kinetics, with an observed rate constant (kobsd) of 0.0066 min-1, which corresponds to a half-life of 105.0 minutes dtic.mil. The stoichiometric production of 4-nitrophenol (B140041) confirmed that the hydrolysis proceeds via the cleavage of the P-OAr bond dtic.mil.

Table 1: Hydrolysis of this compound

| Parameter | Value | Reference |

|---|---|---|

| pH | 6.90 (Phosphate Buffer) | dtic.mil |

| Temperature | 25.0°C | dtic.mil |

| kobsd | 0.0066 min-1 | dtic.mil |

| Half-life (t1/2) | 105.0 minutes | dtic.mil |

This kinetic data provides a quantitative measure of the reactivity of this compound towards water and can be used as a baseline for comparing its reactivity with other nucleophiles and under different solvent conditions.

The solvent plays a crucial role in phosphoryl transfer reactions by solvating the reactants, transition states, and products, thereby influencing the reaction rate and mechanism. For reactions involving charged species, such as the attack of an anionic nucleophile, solvent polarity is a key factor.

Studies on related compounds, such as bis(p-nitrophenyl) phosphate, have shown that the reaction rate can be significantly affected by the solvent composition. In aqueous mixtures with organic cosolvents like DMSO, dioxane, and acetonitrile, the rate of alkaline hydrolysis initially decreases with increasing organic solvent content and then increases sharply at higher concentrations of the organic cosolvent nih.gov. This behavior is attributed to the differential solvation of the ground state and the transition state. The transition state, having a more dispersed charge, can be better stabilized by less polar solvents compared to the more localized charge of the reactants nih.gov.

For the solvolysis of this compound, a change in solvent from water to a less polar or aprotic solvent would be expected to alter the reaction rate. Aprotic solvents might favor a more associative mechanism due to poorer solvation of the anionic nucleophile, making it more reactive. Conversely, protic solvents can stabilize the leaving group through hydrogen bonding, potentially facilitating its departure in the transition state. The specific effects would depend on the ability of the solvent to stabilize the charged or charge-separated species involved in the transition state.

pH-Rate Profiles in Phosphinate Hydrolysis

The rate of hydrolysis of phosphinate esters, including this compound, is significantly influenced by the pH of the medium. The relationship between pH and the observed rate constant (k_obs) typically reveals distinct regions corresponding to different catalytic mechanisms: acidic, neutral, and alkaline hydrolysis.

In acidic solutions, the hydrolysis can be subject to specific acid catalysis. Studies on analogous compounds, such as p-nitrophenyl diphenylphosphinate, have shown that the reaction rate increases with acid concentration up to a certain point. For p-nitrophenyl diphenylphosphinate in a dioxane-water mixture, the maximum rate is observed at approximately 1.5 M HClO₄. semanticscholar.orgmdpi.com At higher acid concentrations, a phenomenon known as acidic inhibition can occur, leading to a decrease in the hydrolysis rate. semanticscholar.orgmdpi.com This catalytic mechanism typically involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water.

In the neutral to mildly acidic region (pH 2-5), the hydrolysis may proceed via an uncatalyzed or water-catalyzed pathway. nih.gov For some related esters, this region of the pH-rate profile appears as a plateau, indicating that the reaction rate is independent of pH. amazonaws.comchemrxiv.org In this phase, a water molecule acts as the nucleophile without prior activation of the substrate by H⁺ or OH⁻.

Under alkaline conditions, the hydrolysis rate generally increases with pH, indicating a base-catalyzed mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the phosphorus center. The hydroxide ion is a more potent nucleophile than water, leading to a significant rate enhancement. The mechanism can be a direct Sₙ2(P) displacement or involve the formation of a pentacoordinate intermediate. For many phosphinates, the base-catalyzed pathway is the most efficient route for hydrolysis. mdpi.comnih.gov

Structure-Reactivity Relationships in this compound and Related Analogs

Hammett and Brønsted Correlations of Substituent Effects

The reactivity of this compound and its analogs is highly sensitive to the electronic properties of substituents on both the phenyl ring attached to the phosphorus and the phenoxy leaving group. These relationships can be quantified using linear free-energy relationships such as the Hammett and Brønsted equations.

The Hammett equation (log(k/k₀) = ρσ) correlates reaction rates with substituent constants (σ), which represent the electron-donating or electron-withdrawing ability of a substituent. The reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. For reactions involving nucleophilic attack at the phosphorus center, electron-withdrawing groups on the phenylphosphinate moiety (the non-leaving group) would increase the electrophilicity of the phosphorus atom, leading to a positive ρ value. Conversely, electron-withdrawing groups on the leaving group stabilize the resulting phenoxide anion, also accelerating the reaction.

The Brønsted equation relates the rate constant to the acidity or basicity of the nucleophile or leaving group. The Brønsted coefficient, β, provides insight into the degree of bond formation or cleavage in the transition state. For the aminolysis of analogous aryl diphenylphosphinates, a linear Brønsted-type plot was obtained with a βₙᵤ꜀ value of 0.53 for reactions with primary amines, suggesting a concerted mechanism. sapub.org The sensitivity to the leaving group's stability is given by βₗg. For the hydrolysis of aryl phosphonates, a βₗg of -0.69 has been reported, while for aryl phosphates, the value is -1.23. nih.gov A large negative βₗg value indicates a significant amount of negative charge develops on the leaving group oxygen in the transition state, implying a high degree of P-O bond cleavage. nih.gov These correlations are crucial tools for elucidating the nature of the transition state in phosphoryl transfer reactions. sapub.orgresearchgate.net

| Substituent (at para position) | Hammett Constant (σₚ) | Expected Effect on Reactivity |

|---|---|---|

| -NO₂ | 0.78 | Strongly increases rate (electron-withdrawing) |

| -CN | 0.66 | Increases rate (electron-withdrawing) |

| -Cl | 0.23 | Slightly increases rate (electron-withdrawing) |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Slightly decreases rate (electron-donating) |

| -OCH₃ | -0.27 | Decreases rate (electron-donating) |

Steric Effects of Alkyl/Aryl Substituents on Phosphoryl Transfer

Steric hindrance plays a critical role in the reactivity of phosphinate esters. The rate of nucleophilic attack at the tetrahedral phosphorus center is highly dependent on the size of the substituents attached to it. Increasing the bulk of the alkyl or aryl groups on the phosphorus atom impedes the approach of the nucleophile, leading to a significant decrease in the reaction rate. nih.gov

This effect is clearly demonstrated in the alkaline hydrolysis of a series of ethyl dialkylphosphinates. As the size of the alkyl groups increases from ethyl to isopropyl to tert-butyl, the steric bulk around the phosphorus center grows, resulting in a dramatic reduction in the hydrolysis rate. nih.gov For instance, ethyl di-tert-butylphosphinate hydrolyzes hundreds of times more slowly than ethyl diisopropylphosphinate and thousands of times more slowly than ethyl diethylphosphinate. nih.gov This trend underscores the importance of steric accessibility for the Sₙ2(P) mechanism, where the nucleophile must approach the phosphorus atom from the backside relative to the leaving group. In this compound, the presence of a phenyl group, which is larger than a methyl group, influences the accessibility of the phosphorus center to nucleophiles.

| Compound (Ethyl Dialkylphosphinate) | Alkyl Groups | Relative Rate of Alkaline Hydrolysis |

|---|---|---|

| Ethyl diethylphosphinate | Ethyl | 260 |

| Ethyl diisopropylphosphinate | Isopropyl | 41 |

| Ethyl di-tert-butylphosphinate | tert-Butyl | 0.08 |

Data adapted from studies on the alkaline hydrolysis of ethyl phosphinates. nih.gov

Influence of Leaving Group Stability on Reactivity

In this compound, the leaving group is the 4-nitrophenoxide ion. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position is crucial for its effectiveness. This group stabilizes the negative charge on the phenoxide ion through resonance and inductive effects, making 4-nitrophenol a relatively acidic phenol (B47542) (pKa ≈ 7.15). The lower the pKa of the conjugate acid of the leaving group, the more stable the leaving group anion, and the faster the reaction proceeds. researchgate.net This is why nitrophenyl esters are frequently used as substrates in mechanistic and enzymatic studies; the 4-nitrophenoxide leaving group is not only stable but also a chromophore, allowing the reaction progress to be monitored spectrophotometrically. semanticscholar.org

The relationship between leaving group pKa and reactivity is often linear, as described by the Brønsted relationship (log k = -βₗg * pKa + C), where a more negative βₗg indicates greater sensitivity to the leaving group's stability.

| Leaving Group | Conjugate Acid | Approximate pKa | Relative Reactivity |

|---|---|---|---|

| 2,4-Dinitrophenoxide | 2,4-Dinitrophenol | 4.1 | Very High |

| 4-Nitrophenoxide | 4-Nitrophenol | 7.15 | High |

| Phenoxide | Phenol | 10.0 | Moderate |

| 4-Methylphenoxide | 4-Methylphenol (p-cresol) | 10.3 | Low |

Aminolysis Reactions Involving the Phosphinate Moiety

The reaction of this compound with amines, known as aminolysis, is a nucleophilic substitution at the phosphorus center. This reaction proceeds via the attack of the amine nucleophile on the electrophilic phosphorus atom, leading to the displacement of the 4-nitrophenoxide leaving group and the formation of a phosphinic amide.

The rate of the aminolysis reaction is influenced by several factors, most notably the basicity (and thus nucleophilicity) of the attacking amine. More basic amines are generally more nucleophilic and react faster. This relationship can be quantified using a Brønsted plot (log k vs. amine pKa), where the slope (βₙᵤ꜀) indicates the sensitivity of the reaction to the nucleophile's basicity. For the reactions of 2,4-dinitrophenyl diphenylphosphinate with primary amines, a βₙᵤ꜀ value of 0.53 was observed, which is typical for reactions proceeding through a concerted transition state with significant bond formation between the nucleophile and the phosphorus center. sapub.org

Catalysis in Phosphoryl Transfer Reactions Involving 4 Nitrophenyl Methylphenylphosphinate

Metal-Ion Catalysis and Inhibition in Phosphinate Reactions

The interaction of metal ions with phosphinate esters significantly influences the rate and mechanism of phosphoryl transfer reactions. This section details the effects of both alkali and polyvalent metal ions on the ethanolysis and hydrolysis of 4-Nitrophenyl methylphenylphosphinate and related model compounds.

Alkali Metal Ion Effects on Ethanolysis and Hydrolysis

Kinetic studies on the ethanolysis of aryl methyl phenyl phosphinate esters, including the 4-nitro-substituted variant, in the presence of alkali metal ions such as Lithium (Li+) and Potassium (K+), reveal a distinct catalytic effect. nih.gov Spectrophotometric analysis of these reactions in anhydrous ethanol (B145695) shows that the observed rate of reaction is dependent on the specific alkali metal ethoxide used. nih.govresearchgate.net

A key finding is that ion-paired alkali metal ethoxides (MOEt) are more reactive nucleophiles than the free ethoxide ion (EtO⁻). nih.gov This results in a reactivity order of k_EtO- < k_MOEt, which is contrary to what is typically observed in many nucleophilic substitution reactions. nih.gov The catalytic effect arises from the metal ion's ability to interact with the phosphinate ester in the transition state. The addition of complexing agents like crown ethers or cryptands, which sequester the metal ions, leads to a decrease in the reaction rate, confirming the catalytic role of the metal ions. researchgate.net

| Reactant Species | Description | Reactivity Trend |

|---|---|---|

| k_EtO- | Second-order rate constant for the reaction with free ethoxide. | k_EtO- < k_MOEt |

| k_MOEt | Second-order rate constant for the reaction with metal ion-ethoxide ion pairs (M = Li+, K+). |

Mechanistic Role of Metal Ion Chelation in Transition State Stabilization

The catalytic enhancement by alkali metal ions is attributed to the stabilization of the reaction's transition state through chelation. nih.gov The metal ion is proposed to form a cyclic complex with the phosphinate substrate, interacting with both the phosphoryl oxygen and the phenolic oxygen of the 4-nitrophenyl leaving group. This interaction increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack.

This stabilization of the negatively charged, pentacoordinate transition state is more significant than the stabilization of the ground-state ion-paired nucleophile. nih.govresearchgate.net Thermodynamic analysis supports this, showing that the free energy of activation for the catalyzed reaction is lowered primarily due to a greater stabilization of the transition state (δGts) compared to the initial ion pair (δGip). nih.gov Hammett plot analysis indicates that this chelation occurs without causing a major structural change in the transition state. nih.gov This mechanism is considered relevant to the function of metal ion cofactors in enzymatic phosphoryl transfer processes. nih.gov

Polyvalent Metal Ion Catalysis in Model Systems

Polyvalent metal ions, such as Co(III), Zn(II), and Eu(III), have also been shown to be effective catalysts for the hydrolysis of related organophosphate esters, which serve as models for phosphinate reactions. nih.gov In these systems, the metal ion, often part of a coordination complex, plays a crucial role in activating the substrate.

For instance, a dimeric Co(III) complex is proposed to bind the substrate at one metal center, while a hydroxide (B78521) ion coordinated to the adjacent metal center acts as the nucleophile. nih.gov Monomeric catalysts, like a Zn(II)-cyclen complex, are thought to bind both the substrate and the attacking hydroxide in a cis orientation. nih.gov The catalytic effectiveness can vary significantly depending on the metal ion and the structure of the complex. Isotope effect studies with these systems suggest that the metal ion can influence the nature of the transition state, with some metals promoting an earlier transition state and others a later one. nih.gov For example, Eu(III) catalysis shows a large ¹⁵N isotope effect, suggesting a late transition state or a direct interaction between the metal ion and the nitro group of the substrate. nih.gov

Biomimetic Catalysis of Phosphinate Hydrolysis

Inspired by the high efficiency of metalloenzymes that hydrolyze organophosphates in nature, researchers have developed synthetic systems that mimic this catalytic activity. tamu.edunih.gov These "enzyme mimics" or "pseudozymes" are designed to catalytically degrade organophosphorus compounds like this compound, which often serve as model substrates to evaluate catalytic performance. tamu.edu

Synthetic Mimics for Organophosphate Degradation

A variety of synthetic systems have been developed to act as mimics of phosphotriesterases, enzymes capable of hydrolyzing organophosphates. tamu.edunih.gov These mimics often feature metal ions in environments designed to replicate the active sites of these enzymes.

Examples of such synthetic mimics include:

Metal-Organic Frameworks (MOFs): Certain MOFs, particularly those containing strong Lewis-acidic metal ions like Zirconium(IV) (Zr(IV)), have shown remarkable catalytic activity for the solvolysis of organophosphate simulants. tamu.edu The combination of the Lewis-acidic metal center and bridging hydroxide groups within the MOF structure can lead to extremely rapid hydrolysis.

Polymetallic Complexes in Microemulsions: The hydrolysis of model substrates like 4-nitrophenyl phosphate (B84403) has been shown to be catalyzed by various polyvalent metal ions and polymetallic complexes, such as Turnbull's Blue and magnetite, within oil-in-water microemulsions. scispace.com These organized media can enhance catalytic activity and provide a model for the fate of organophosphates in the environment. scispace.com

Functionalized Micelles: Micelles formed from surfactants that contain metal-chelating groups can act as catalysts. These "metallomicelles" can bind both a metal ion (e.g., Cu²⁺, Zn²⁺) and the phosphinate substrate, creating a reactive ternary complex that accelerates hydrolysis.

| Mimic Type | Key Features | Example Catalyst/System |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Lewis-acidic metal clusters, high surface area. | Zr(IV)-based UiO-66 |

| Polymetallic Complexes | Multiple metal ions acting cooperatively. | Turnbull's Blue, Magnetite |

| Functionalized Micelles | Metal-chelating head groups, hydrophobic binding. | Co-micelles of CTABr and pyridine-based ligands |

Pseudozymatic Activity in Model Systems

The catalytic action of these biomimetic systems is often described as "pseudozymatic" or "enzyme-like" because they exhibit features characteristic of enzymatic catalysis, albeit typically with lower efficiency than their natural counterparts. Human serum albumin, for example, has been shown to exhibit pseudo-enzymatic esterase activity toward the model substrate 4-nitrophenyl acetate. nih.gov

This activity is characterized by:

Rate Acceleration: Significant rate enhancements compared to the uncatalyzed background reaction.

Turnover: The catalyst participates in the reaction and is regenerated, allowing a small amount of the mimic to process multiple substrate molecules.

Saturation Kinetics: In some systems, the reaction rate may become independent of the substrate concentration at high concentrations, similar to Michaelis-Menten kinetics in enzymes.

Mechanism-Based Action: The catalysis proceeds through a defined mechanism, such as the formation of a catalyst-substrate complex followed by an intramolecular or metal-activated nucleophilic attack. nih.gov

The study of these model systems provides valuable insight into the fundamental mechanisms of phosphoryl transfer and aids in the development of practical catalysts for the decontamination of toxic organophosphorus compounds. scispace.com

Enzymatic Hydrolysis of Phosphinate Substrates in Research Contexts

The enzymatic hydrolysis of phosphinate esters, such as this compound, provides a window into the function of various hydrolases, including phosphodiesterases and carboxylesterases. These enzymes play crucial roles in cellular signaling, metabolism, and detoxification.

Substrate Specificity and Kinetic Parameters of Hydrolases

The efficiency and selectivity of an enzyme for a particular substrate are defined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally related compounds, such as other p-nitrophenyl esters and phosphonates.

Hydrolases exhibit a wide range of substrate specificities. For instance, 5'-nucleotide phosphodiesterase from bovine intestine has been shown to effectively hydrolyze 4-nitrophenyl esters of phenylphosphonic acid. nih.gov Notably, the rate of hydrolysis for these phosphonate (B1237965) esters can be even greater than that for conventional nucleotide substrates under certain conditions. nih.gov This suggests that the enzyme's active site can accommodate the phenyl group attached to the phosphorus and that the 4-nitrophenyl moiety is an effective leaving group for spectrophotometric monitoring of the reaction.

The following interactive table presents hypothetical kinetic parameters for the hydrolysis of various p-nitrophenyl phosphinates by a generic hydrolase, illustrating how structural variations might influence enzyme activity.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| This compound | 0.5 | 10 | 20000 |

| 4-Nitrophenyl diphenylphosphinate | 0.8 | 5 | 6250 |

| 4-Nitrophenyl diethylphosphinate | 1.2 | 25 | 20833 |

This table is for illustrative purposes and does not represent actual experimental data.

Investigating Enzyme Mechanisms Using Phosphinate Probes

Phosphinates, including this compound, are powerful tools for investigating the mechanisms of phosphoryl transfer enzymes. Their structural similarity to the transition states of phosphate ester hydrolysis allows them to act as potent inhibitors and probes of enzyme active sites.

One of the key applications of phosphinates is in the study of carboxylester hydrolases. These enzymes can be rapidly inhibited by 4-nitrophenyl organophosphinates. nih.gov The inhibition occurs through the formation of a stable phosphinylated enzyme intermediate, where the phosphinyl group is covalently attached to a catalytic residue, often a serine, in the active site. This mimics the formation of the tetrahedral intermediate during substrate hydrolysis. The most potent inhibitors in one study were those containing aryl or heteroaryl groups directly bound to the phosphorus, with 4-nitrophenyl di-2-thienylphosphinate showing a median inhibitory concentration in the nanomolar range. nih.gov

The stability of the phosphinylated enzyme complex allows for detailed structural and kinetic analysis. The rate of spontaneous or induced reactivation of the inhibited enzyme provides insights into the nature of the covalent bond and the accessibility of the active site. nih.gov For example, the rate of recovery from inhibition by various phosphinates was found to depend on the nature of the substituents on the phosphorus atom. nih.gov

Furthermore, phosphinates that mimic the tetrahedral intermediate of a reaction can act as slow-onset, tight-binding inhibitors. This behavior has been observed in the inhibition of fumarylacetoacetate hydrolase by phosphinate analogs of its substrate. researchgate.net Such studies, which often involve solving the crystal structure of the enzyme-inhibitor complex, provide a detailed picture of the interactions within the active site that stabilize the transition state.

Spectroscopic and Structural Characterization Studies of 4 Nitrophenyl Methylphenylphosphinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-nitrophenyl methylphenylphosphinate, offering insights into its electronic environment and molecular framework.

31P NMR spectroscopy is particularly informative for phosphorus-containing compounds. youtube.com The 31P nucleus, with a natural abundance of 100% and a spin of 1/2, provides sharp, distinct signals that are sensitive to the electronic environment of the phosphorus atom. youtube.comwikipedia.org The chemical shift of the phosphorus atom in this compound is influenced by the electronegativity of the groups attached to it. youtube.com The presence of two oxygen atoms, a methyl group, and a phenyl group directly bonded to the phosphorus center, along with the electron-withdrawing 4-nitrophenyl group, dictates its specific chemical shift. youtube.comnih.gov

The chemical shifts in 31P NMR are typically referenced to an external standard of 85% phosphoric acid, which is assigned a chemical shift of 0 ppm. youtube.com The electron-withdrawing nature of the phenyl and, particularly, the 4-nitrophenoxy groups leads to a downfield shift of the 31P signal compared to phosphines with more electron-donating alkyl groups. wikipedia.orgyoutube.com Variations in solvent and concentration can also affect the observed chemical shift. acs.org

Table 1: Illustrative 31P NMR Chemical Shift Data

Please note: The exact chemical shift can vary based on solvent and experimental conditions.

| Compound | Functional Groups | Illustrative 31P Chemical Shift (ppm) |

| This compound | P(=O)(O-Aryl)(Phenyl)(Methyl) | ~25-35 |

| Triphenylphosphine oxide | P(=O)(Phenyl)3 | ~29 |

| Trimethyl phosphite | P(OCH3)3 | ~140 |

This table can be sorted by clicking on the headers.

In the 1H NMR spectrum, distinct signals are expected for the protons of the methyl group, the phenyl group, and the 4-nitrophenyl group. rsc.orgchemicalbook.com The protons of the methyl group attached to the phosphorus will appear as a doublet due to coupling with the 31P nucleus. The aromatic protons of the phenyl and 4-nitrophenyl groups will exhibit complex multiplet patterns in their respective regions of the spectrum. The integration of these signals can be used to confirm the ratio of protons in the molecule.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comorganicchemistrydata.org Each unique carbon atom in the methyl, phenyl, and 4-nitrophenyl groups will give rise to a distinct signal. chemicalbook.comorganicchemistrydata.org The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. The carbon of the methyl group attached to phosphorus will also show coupling to the 31P nucleus. The absence of extraneous peaks in both 1H and 13C NMR spectra is a strong indicator of the compound's purity. youtube.com

Table 2: Expected 1H and 13C NMR Data for this compound

Please note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| 1H | P-CH3 | 1.5 - 2.5 | Doublet |

| 1H | Phenyl-H | 7.4 - 8.0 | Multiplet |

| 1H | 4-Nitrophenyl-H | 7.5 - 8.3 | Multiplet |

| 13C | P-CH3 | 15 - 25 | Doublet |

| 13C | Phenyl-C | 125 - 135 | Multiplets |

| 13C | 4-Nitrophenyl-C | 120 - 150 | Multiplets |

| 13C | C-NO2 | ~145 | Singlet |

| 13C | C-O-P | ~155 | Singlet |

This table can be sorted by clicking on the headers.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. auburn.edu When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can also be used for separation and identification from complex mixtures. auburn.edu

In a typical mass spectrum of this compound, the molecular ion peak [M]+ or a protonated molecule [M+H]+ would be observed, confirming the molecular weight of the compound. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govresearchgate.netlibretexts.org Common fragmentation pathways for organophosphorus compounds involve cleavage of the P-O, P-C, and C-O bonds. nih.govresearchgate.net For this compound, characteristic fragment ions corresponding to the loss of the 4-nitrophenoxy group, the phenyl group, or the methyl group would be expected. scilit.comresearchgate.net

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| 277 | [M]+ or [M+H]+ |

| 139 | [C6H4NO2]+ or [C6H5NO2]+ |

| 155 | [M - C6H5]+ |

| 262 | [M - CH3]+ |

This table can be sorted by clicking on the headers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. nih.govnist.govchemicalbook.comchemicalbook.com

The IR spectrum of this compound will exhibit characteristic absorption bands for the P=O (phosphoryl) group, the P-O-C (phosphinate ester) linkage, the aromatic C-H and C=C bonds of the phenyl and nitrophenyl rings, the aliphatic C-H bonds of the methyl group, and the N-O bonds of the nitro group. nist.govresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm-1) |

| P=O stretch | 1250 - 1300 |

| P-O-C stretch | 1000 - 1100 |

| Aromatic C=C stretch | 1450 - 1600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| N-O stretch (NO2) | 1500 - 1550 (asymmetric) and 1330 - 1370 (symmetric) |

This table can be sorted by clicking on the headers.

UV-Visible Spectroscopy for Reaction Monitoring and Product Quantification

UV-Visible spectroscopy is a valuable tool for studying reactions involving this compound, particularly its hydrolysis. nih.govchemrxiv.org The 4-nitrophenyl group is a strong chromophore, meaning it absorbs light in the UV-visible region. researchgate.netresearchgate.netspectrabase.com The hydrolysis of this compound releases 4-nitrophenol (B140041), which under basic conditions, forms the 4-nitrophenolate (B89219) ion. emerginginvestigators.org This ion has a distinct yellow color and a strong absorbance at a different wavelength (around 400-413 nm) than the parent ester. researchgate.netemerginginvestigators.org

By monitoring the increase in absorbance at the characteristic wavelength of the 4-nitrophenolate ion over time, the rate of the hydrolysis reaction can be determined. This technique allows for the quantitative analysis of the reaction kinetics and the determination of rate constants. emerginginvestigators.org

Table 5: UV-Visible Absorption Maxima Relevant to this compound Hydrolysis

| Compound | Condition | λmax (nm) |

| This compound | Neutral | ~270 |

| 4-Nitrophenol | Acidic/Neutral | ~317 |

| 4-Nitrophenolate ion | Basic | ~400-413 |

This table can be sorted by clicking on the headers.

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Techniques for Separation and Analysis

The separation and analysis of this compound, particularly the resolution of its enantiomers, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method employed for both the analytical determination of enantiomeric purity and the preparative isolation of the individual stereoisomers. The success of such separations is critically dependent on the selection of a suitable chiral stationary phase (CSP) and the optimization of the mobile phase composition.

Chiral Separation of Enantiomers

The phosphorus atom in this compound is a stereogenic center, rendering the molecule chiral. The separation of its two enantiomers, (R)- and (S)-4-Nitrophenyl methylphenylphosphinate, is a crucial aspect of its characterization and study, as different enantiomers can exhibit distinct biological activities and chemical properties. Chiral HPLC is the most effective technique for this purpose. nih.gov

The principle of chiral HPLC involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus their separation. The most successful CSPs for the resolution of P-chiral organophosphorus compounds, including phosphinates and phosphonates, are broadly categorized into polysaccharide-based and Pirkle-type columns.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including organophosphorus compounds. researchgate.netphenomenex.com These CSPs, such as those commercialized under the trade names Chiralpak® and Chiralcel®, offer excellent resolving power. For instance, Chiralpak AD, an amylose-based CSP, has demonstrated high efficiency in the baseline separation of various O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates. researchgate.net The chiral recognition mechanism is attributed to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral cavities or grooves of the polysaccharide derivatives, involving a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions. researchgate.net

The choice of the mobile phase significantly influences the separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used. The type and concentration of the alcohol modifier can have a substantial impact on retention times and the separation factor (α).

Detailed Research Findings on Analogous Compounds

While specific research data on the chiral separation of this compound is not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights into the expected chromatographic behavior. For example, the chiral separation of a series of O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates was successfully achieved on various polysaccharide-based CSPs. The findings from these studies can be extrapolated to predict suitable conditions for the resolution of this compound.

| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|---|

| O,O-diethyl-1-benzyloxycarbonyl-aminophenylmethyl phosphonate (B1237965) | Chiralpak AD | Hexane/Ethanol (B145695) (90/10) | 0.5 | 1.32 | 3.45 |

| O,O-diisopropyl-1-benzyloxycarbonyl-aminophenylmethyl phosphonate | Chiralpak AD | Hexane/Ethanol (90/10) | 0.5 | 1.45 | 4.21 |

| O,O-diethyl-1-benzyloxycarbonyl-amino(4-chlorophenyl)methyl phosphonate | Chiralpak AD | Hexane/Ethanol (90/10) | 0.5 | 1.28 | 3.11 |

Pirkle-Type Chiral Stationary Phases:

Pirkle-type CSPs are another important class of stationary phases for chiral separations. These are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole stacking between the chiral selector and the analyte. These CSPs often consist of a π-acidic or π-basic aromatic ring system and are covalently bonded to a silica (B1680970) support. While specific applications to this compound are not detailed, their utility for separating various chiral compounds suggests they could be effective.

General Considerations for Method Development

For the chiral separation of this compound, a screening approach using a variety of polysaccharide-based and Pirkle-type columns would be a prudent starting point. The mobile phase composition, particularly the ratio of the alkane to the alcohol modifier, and the column temperature are critical parameters to optimize for achieving baseline separation with good resolution. The presence of the nitro group in the 4-nitrophenyl moiety can enhance π-π interactions with suitable CSPs, potentially aiding in chiral recognition.

Theoretical and Computational Chemistry of 4 Nitrophenyl Methylphenylphosphinate

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool for elucidating the reaction mechanisms of organophosphorus compounds, including 4-nitrophenyl methylphenylphosphinate. DFT calculations allow for the investigation of electronic structure and energetics of reactants, transition states, and products, thereby providing a detailed picture of reaction pathways.

Researchers have employed DFT methods, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), to study nucleophilic substitution reactions at the phosphorus center of phosphinate esters. These calculations help in understanding how the electronic nature of the substituents and the solvent environment influence the reaction mechanism, which can proceed through either a concerted or a stepwise pathway. For instance, in the hydrolysis of related phosphinates, DFT studies have been used to map out the potential energy surface, identifying the key intermediates and transition states involved in the breaking of the P-OAr bond.

The calculated energy barriers from DFT can be correlated with experimentally observed reaction rates, offering a validation of the proposed mechanism. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the sites most susceptible to nucleophilic or electrophilic attack, which is crucial for predicting the regioselectivity of reactions.

Computational Modeling of Transition State Structures and Energies

The characterization of transition state (TS) structures is a cornerstone of understanding chemical reactivity. For reactions involving this compound, computational modeling provides access to the fleeting geometries of transition states that are impossible to observe experimentally.

Using methods like DFT and ab initio calculations, the geometry of the transition state for reactions such as hydrolysis or aminolysis can be optimized. These calculations typically reveal a trigonal bipyramidal (TBP) geometry around the phosphorus atom in the transition state. The bond lengths and angles of the incoming nucleophile and the leaving group in the apical positions of the TBP structure are critical parameters obtained from these models.

The energy of the transition state relative to the reactants determines the activation energy of the reaction. Computational chemistry allows for the precise calculation of these energy barriers. For example, in the alkaline hydrolysis of a series of substituted phenyl methylphenylphosphinates, computational studies have shown how the electronic properties of the substituent on the leaving group affect the stability of the transition state and, consequently, the rate of the reaction. These studies often involve frequency calculations to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Analysis of Thermodynamic and Kinetic Parameters from Computational Models

Computational models are powerful tools for determining the thermodynamic and kinetic parameters of chemical reactions. For this compound, these parameters provide a quantitative understanding of its reactivity.

From the computed energies of reactants, products, and transition states, it is possible to calculate key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS). These values indicate whether a reaction is energetically favorable and spontaneous under given conditions.

Kinetic parameters, most notably the activation energy (Ea), can be directly obtained from the energy difference between the transition state and the reactants. By applying transition state theory, the rate constant (k) for a reaction can be estimated. Computational studies have explored how factors like solvent effects, modeled using implicit (e.g., Polarizable Continuum Model) or explicit solvent models, can significantly alter these thermodynamic and kinetic parameters. This allows for a more realistic comparison with experimental data obtained from solution-phase kinetics experiments.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting the spectroscopic properties of molecules, which can be used to confirm their structure and understand their electronic properties.

For this compound, methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its UV-Visible absorption spectrum. nanobioletters.com The calculated excitation energies and oscillator strengths can be compared with experimental spectra to assign the observed electronic transitions, which are typically π → π* and n → π* transitions associated with the aromatic rings and the nitro group. nanobioletters.com

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. nanobioletters.com These calculations, after appropriate scaling to account for anharmonicity and other systematic errors, can aid in the assignment of the complex vibrational bands observed in the experimental spectra of this compound. nanobioletters.com This is particularly useful for identifying characteristic vibrational modes, such as the P=O stretching and the NO2 symmetric and asymmetric stretches. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) can be computed, providing another layer of structural verification.

Molecular Dynamics Simulations of Phosphinate Interactions in Chemical Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with surrounding molecules, such as solvents or biological macromolecules. nih.gov

MD simulations are particularly useful for understanding solvation effects at an explicit molecular level. By simulating this compound in a box of water molecules, for example, one can study the structure of the solvation shell, the formation of hydrogen bonds, and the dynamics of solvent reorganization around the molecule. This provides a more detailed picture than implicit solvent models and can be crucial for accurately modeling reaction dynamics in solution.

In the context of biochemistry, MD simulations can be used to model the interaction of this compound with enzymes. nih.gov By docking the phosphinate into the active site of an enzyme and running an MD simulation, researchers can investigate the binding modes, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. nih.gov This information is invaluable for understanding the mechanisms of enzyme inhibition by organophosphorus compounds and for the rational design of new inhibitors. nih.gov

Advanced Applications of 4 Nitrophenyl Methylphenylphosphinate in Chemical Research

Design and Synthesis of Novel Chemical Building Blocks and Derivatives

The chemical structure of 4-nitrophenyl methylphenylphosphinate makes it an excellent precursor for the synthesis of more complex molecules and specialized derivatives. The 4-nitrophenoxy group is a competent leaving group, which facilitates nucleophilic substitution at the phosphorus center, allowing for the introduction of new functionalities.

Incorporation into Complex Molecular Architectures

The reactivity of the P-O bond to the nitrophenyl group allows for the integration of the methylphenylphosphinyl moiety into a wide array of larger, more complex molecular structures. Researchers have utilized analogous 4-nitrophenyl esters as synthons for creating intricate molecules. For instance, the principle of using a nitrophenyl-activated core has been applied in the synthesis of complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. nih.gov In these syntheses, the nitrophenyl group is a key part of the starting material that is ultimately incorporated into the final complex structure. nih.govresearchgate.netmdpi.com Similarly, this compound can serve as a phosphinylating agent, reacting with nucleophiles such as alcohols or amines on other molecules to form larger architectures containing a specific, chiral phosphorus center. This approach is valuable in medicinal chemistry and materials science, where precise control over molecular shape and functionality is critical. The synthesis of a series of para-substituted phenacyl p-nitrophenyl methylphosphonates demonstrates how the core structure can be readily modified to create a family of related compounds for further study. researchgate.net

Development of Activated Esters for Synthetic Transformations

The concept of an "activated ester" is central to the synthetic utility of this compound. The electron-withdrawing nature of the para-nitro group makes the 4-nitrophenoxide a particularly good leaving group, thus "activating" the phosphorus center for reaction. This activation is crucial for facilitating reactions that might otherwise be slow or require harsh conditions.

Research comparing various activated esters for synthetic applications has shown the superiority of 4-nitrophenyl (PNP) esters in terms of stability and reaction yields for certain transformations. rsc.orgresearchgate.net For example, in the field of radiochemistry, PNP esters were found to be remarkably stable, with no hydrolysis detected over nine hours in solution, whereas analogous tetrafluorophenyl (TFP) esters underwent complete hydrolysis in less than an hour. rsc.org This stability, combined with favorable acylation kinetics, makes PNP-activated compounds highly effective synthons. rsc.orgresearchgate.netnih.gov This principle extends directly to this compound, which can be used to efficiently transfer the methylphenylphosphinyl group to target biomolecules or synthetic intermediates. rsc.orgresearchgate.netrsc.org The release of the 4-nitrophenolate (B89219) anion can also be monitored spectroscopically, providing a convenient way to track reaction progress. emerginginvestigators.org

Use as a Probing Substrate for Enzyme Activity Assays in Biochemistry Research

A prominent application of 4-nitrophenyl esters is in the development of chromogenic substrates for enzyme assays. wikipedia.org The enzymatic hydrolysis of the ester bond liberates 4-nitrophenol (B140041), which, under the typically basic pH of these assays (pH > 7.5), deprotonates to form the 4-nitrophenolate anion. emerginginvestigators.orgwikipedia.org This anion has a distinct yellow color and a strong absorbance maximum around 405-410 nm, allowing for the enzyme's activity to be measured easily and continuously using a spectrophotometer. emerginginvestigators.orgmedchemexpress.comsigmaaldrich.com

While 4-nitrophenyl phosphate (B84403) (pNPP) is a widely used substrate for phosphatases, medchemexpress.comsigmaaldrich.comgbiosciences.com 4-nitrophenyl phosphinates and phosphonates serve as valuable analogs for probing the activity of these and other enzymes with slightly different substrate specificities. nih.gov For example, studies on Protein Phosphatase-1 (PP1) showed that it could effectively hydrolyze 4-nitrophenyl methylphosphonate (B1257008) (4NPMP), a close structural analog of this compound. nih.gov The activity with the phosphonate (B1237965) substrate was comparable to that with the standard phosphate substrate (4NPP), demonstrating the utility of these analogs in characterizing enzyme function. nih.gov The rate of yellow color development is directly proportional to the rate of the enzymatic reaction, enabling detailed kinetic analysis, including the determination of parameters like Kₘ and k꜋ₐₜ.

Table 1: Examples of p-Nitrophenyl-Based Enzyme Substrates

Substrate Enzyme Class Product Detection Wavelength Reference 4-Nitrophenyl phosphate (pNPP) Alkaline and Acid Phosphatases 4-Nitrophenolate ~405 nm [14, 15] 4-Nitrophenyl methylphosphonate (4NPMP) Phosphatases, Phosphodiesterases 4-Nitrophenolate ~405 nm wikipedia.org 4-Nitrophenyl acetate Esterases (e.g., Carbonic Anhydrase) 4-Nitrophenolate ~405 nm emerginginvestigators.org 4-Nitrophenyl-β-D-glucopyranoside β-Glucosidases 4-Nitrophenolate ~405 nm emerginginvestigators.org

Development of Model Systems for Studying Phosphoryl Transfer Pathways in Biological Analogs

Phosphoryl transfer reactions are fundamental to life, underpinning processes from energy metabolism (ATP hydrolysis) to cellular signaling (protein kinases). nih.govmdpi.com However, studying these reactions within the complex environment of an enzyme active site is challenging. Consequently, chemists use simpler, non-enzymatic model systems to dissect the fundamental principles of these reactions.

This compound and its analogs, like p-nitrophenyl phosphate (pNPP), are archetypal model compounds for this purpose. nih.govacs.orgacs.org The hydrolysis of these esters mimics the key bond-forming and bond-breaking steps of biological phosphoryl transfer. By studying the kinetics and mechanism of the hydrolysis of these model systems under various conditions, researchers can gain profound insights into the nature of the reaction's transition state. nih.gov For example, substituent effects, where groups on the phenyl ring are varied, can reveal the extent of charge development in the transition state. nih.gov Theoretical studies and kinetic isotope effect measurements on these model systems help to distinguish between different possible mechanistic pathways, such as concerted (Sₙ2-type), associative (with a pentavalent intermediate), or dissociative (with a metaphosphate intermediate) mechanisms. acs.orgacs.orgnih.gov This fundamental understanding derived from model systems like this compound is crucial for interpreting the behavior of their complex biological counterparts. nih.gov

Research into Controlled Release Mechanisms and Photolabile Derivatives

The unique properties of this compound also lend themselves to applications in materials science and chemical biology, particularly in the development of systems for the controlled delivery of active molecules.

The general principle of controlled release involves sequestering a compound within a matrix and releasing it in a predictable manner over time. scispace.comnih.gov Phosphonate-containing molecules have been successfully incorporated into various delivery systems. One approach involves immobilizing phosphonates onto cationic polymeric matrices; the active agent is then released slowly as the matrix degrades or through ion exchange. scispace.com Another strategy uses calcium phosphate biomaterials, which can be loaded with phosphonate drugs and release them in a controlled fashion. nih.gov this compound could be incorporated into such systems, either physically entrapped within a polymer or chemically bonded to a scaffold, for gradual release triggered by hydrolysis.

Table 2: Selected Controlled Release Strategies

Mechanism Description Potential Trigger Polymer Matrix Entrapment The molecule is physically dispersed within a biodegradable or non-biodegradable polymer. Polymer erosion, swelling, or diffusion Ion-Exchange Resin The anionic phosphinate is bound to a cationic resin and is released by exchange with other ions. Changes in ionic strength or pH Covalent Linkage to a Scaffold The molecule is attached to a polymer or surface via a cleavable linker (e.g., an ester bond). Hydrolysis (water, enzyme, or pH-mediated)

Furthermore, the field of optochemical biology utilizes photolabile derivatives , often called "caged compounds," to control biological processes with light. nih.gov A photolabile protecting group is attached to a molecule, rendering it inactive until it is cleaved by irradiation with a specific wavelength of light. The o-nitrobenzyl group is a classic photolabile caging group that has been used to release active molecules like carbamoylcholine upon photolysis. nih.gov A similar strategy could be applied to this compound. By synthesizing a derivative where a photolabile group, such as an o-nitrobenzyl ether, replaces a key functional part, one could create a caged phosphinylating agent. This would allow researchers to initiate a phosphinylation reaction with high spatial and temporal precision simply by shining a light on the sample, providing a powerful tool for studying dynamic cellular processes. In a related concept, nitrobenzyl groups have been used in prodrug strategies where enzymatic reduction of the nitro group triggers a cascade that releases a parent bisphosphonate. rsc.org

Future Research Directions and Unexplored Avenues for 4 Nitrophenyl Methylphenylphosphinate Studies

Investigation of Novel Catalytic Systems for Phosphinate Reactivity

The reactivity of phosphinates, including 4-Nitrophenyl methylphenylphosphinate, is a fertile area for the development of novel catalytic systems. While transition metal catalysis, particularly with palladium, has been employed for forming phosphorus-carbon bonds from phosphinate precursors, there remains a vast landscape of unexplored catalytic methods. epa.govacs.org Future research should focus on expanding the range of metal catalysts beyond palladium to include more abundant and less toxic metals like iron, copper, and nickel.

Furthermore, the development of organocatalytic systems presents a compelling, metal-free alternative for mediating phosphinate transformations. Investigating the potential of frustrated Lewis pairs, N-heterocyclic carbenes (NHCs), and other organocatalysts could lead to new, milder, and more selective reaction pathways. A key goal is to design catalysts that can activate the P-O bond of the nitrophenyl ester group under specific conditions, allowing for controlled reactions with a variety of nucleophiles.

| Catalyst Type | Potential Research Focus | Desired Outcome |

| Transition Metals | Exploration of Earth-abundant metals (Fe, Cu, Ni, Co) | Cost-effective and sustainable catalytic cycles |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs), Frustrated Lewis Pairs | Metal-free, mild, and highly selective transformations |

| Photoredox Catalysis | Visible-light mediated reactions | Energy-efficient and controlled radical pathways |

| Enzymatic Catalysis | Directed evolution of enzymes for P-O bond cleavage | Biocompatible and highly specific synthetic methods |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Probes

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. While traditional spectroscopic methods provide valuable data, advanced techniques are needed for real-time monitoring of transient intermediates and transition states.

Future studies should employ a combination of sophisticated spectroscopic tools to probe reaction kinetics and mechanisms. Synchrotron-based techniques, such as Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy, can provide detailed information about the electronic structure and coordination environment of the phosphorus center throughout a reaction. researchgate.net Time-resolved Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to monitor the formation and decay of key species in real-time. rsc.org These experimental approaches, when coupled with computational modeling, will allow for a comprehensive elucidation of the associative or dissociative pathways that govern the reactivity of this compound. rsc.orgnih.gov

| Spectroscopic Technique | Information Gained | Application to this compound |

| 31P NMR Spectroscopy | Chemical environment of the phosphorus nucleus | Tracking reactant consumption and product formation |

| X-ray Absorption (XANES) | Oxidation state and coordination geometry of phosphorus | Probing electronic changes at the P-center during catalysis researchgate.net |

| Time-Resolved IR/Raman | Vibrational modes of functional groups | Detecting transient intermediates and bond-breaking/forming events |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Characterizing interactions with heterogeneous catalysts rsc.org |

Computational Design of Phosphinate Analogs with Tunable Reactivity

Computational chemistry offers a powerful toolkit for the rational design of novel phosphinate analogs with tailored reactivity. By systematically modifying the substituents on the phosphorus atom (the methyl and phenyl groups) and the leaving group (the 4-nitrophenyl group), it is possible to fine-tune the electronic and steric properties of the molecule.

Density Functional Theory (DFT) calculations can be employed to predict how these structural modifications will affect the molecule's reactivity towards various nucleophiles and catalysts. rsc.org For instance, introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the electrophilicity of the phosphorus center. Computational screening can identify promising candidate molecules for synthesis, accelerating the discovery of phosphinates with enhanced reactivity, selectivity, or stability. researchgate.net This in-silico approach can guide synthetic efforts, minimizing trial-and-error experimentation and providing molecular-level insights into structure-activity relationships. rsc.orgnih.gov

Exploration of this compound in Materials Science Applications (excluding biological materials)

The unique structural and electronic properties of phosphinates suggest their potential utility in materials science, an area that remains largely unexplored for this compound specifically. Organophosphorus compounds, in general, are used as flame retardants and as building blocks for functional materials. epa.govacs.org

A promising avenue of research is the use of phosphinate derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov The phosphinate group can coordinate to metal centers, and the phenyl and methyl groups can be functionalized to tune the porosity, stability, and functionality of the resulting framework. nih.gov By hydrolyzing the 4-nitrophenyl ester to the corresponding phosphinic acid, this molecule could serve as a precursor to novel, stable MOFs with potential applications in gas storage, separation, or heterogeneous catalysis. nih.govmdpi.com Further research could also investigate the incorporation of this phosphinate into polymers to enhance their thermal stability or flame retardant properties.

Development of Sustainable Synthetic Routes for Phosphinate Compounds

The traditional synthesis of many organophosphorus compounds relies on precursors like phosphorus trichloride, which raises safety and environmental concerns. epa.govacs.org A key future direction is the development of greener and more sustainable synthetic routes to this compound and related phosphinates.

Research in this area should focus on methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. rsc.orgresearchgate.net This includes exploring alternative phosphorus sources and developing catalytic C-P and P-O bond-forming reactions that offer high atom economy. epa.govacs.org Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, and syntheses in benign solvents like water or polyethylene glycol (PEG) should be investigated. rsc.orgresearchgate.netfrontiersin.org The development of efficient, one-pot procedures and the use of recyclable catalysts are also critical goals for making the production of these valuable chemical building blocks more environmentally friendly. frontiersin.org

| Sustainable Approach | Principle | Potential Application to Phosphinate Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, often reducing reaction times | Accelerated synthesis of this compound precursors rsc.org |

| Ultrasound-Assisted Synthesis | Acoustic cavitation to enhance reactivity | Efficient P-C and P-O bond formation under mild conditions rsc.orgresearchgate.net |

| Solvent-Free Reactions | Reducing or eliminating solvent use | Minimizing waste and simplifying product purification rsc.org |

| Benign Solvent Systems | Use of non-toxic, renewable solvents (e.g., PEG, water) | Developing environmentally friendly reaction media frontiersin.org |

| Catalyst Recycling | Reusing the catalyst for multiple reaction cycles | Improving the cost-effectiveness and sustainability of the process |

Q & A

Q. What are the standard protocols for synthesizing 4-nitrophenyl methylphenylphosphinate?

The synthesis typically involves the phosphorylation of methylphenylphosphinic acid with 4-nitrophenol derivatives under controlled conditions. A common approach includes using coupling agents (e.g., carbodiimides) or activating reagents to facilitate esterification. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Q. How is this compound utilized in enzymatic assays?

This compound serves as a chromogenic substrate in phosphatase and phosphodiesterase assays. For example, in alkaline phosphatase (ALP) activity measurements, enzymatic hydrolysis releases 4-nitrophenol, detectable at 405 nm. A standard protocol involves:

- Preparing a substrate solution (10–50 mM in pH-adjusted buffer).

- Initiating the reaction with enzyme addition.

- Quenching with 1 M NaOH to stabilize the product.

- Quantifying absorbance spectrophotometrically .

Q. What analytical methods ensure purity and structural integrity?

- HPLC : Assess purity (>99% via reverse-phase HPLC with UV detection at 280–320 nm) .

- Crystallography : Single-crystal X-ray diffraction provides precise bond angles and molecular packing (e.g., triclinic or monoclinic systems observed in related nitrophenyl derivatives) .

- Spectroscopy : P NMR confirms phosphorus-centered bonding, while IR spectroscopy identifies ester linkages .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence chemical stability and reaction mechanisms?

The electron-withdrawing 4-nitrophenyl group enhances the electrophilicity of the phosphorus center, accelerating hydrolysis. Decomposition pathways depend on substituents:

- Path A : Nucleophilic attack at phosphorus under alkaline conditions.

- Path B : Aryl-phosphoester bond cleavage in acidic environments.

- Path C : Intramolecular self-oxidation in strongly electron-deficient systems. Kinetic studies under varying pH and temperature (e.g., Arrhenius plots) elucidate dominant pathways .

Q. What strategies resolve contradictory data in enzyme kinetics using this substrate?

Contradictions may arise from impurities, pH fluctuations, or non-linear reaction rates. Mitigation includes:

- Control experiments : Baseline correction for spontaneous hydrolysis.

- Statistical validation : Triplicate measurements with standard deviation analysis.

- Iterative refinement : Adjusting substrate/enzyme ratios or buffer ionic strength. Reference methodologies from qualitative research frameworks for systematic data reconciliation .

Q. How can this compound be applied in novel biochemical or environmental studies?

- Vascular calcification research : Quantify ALP activity in vascular smooth muscle cells under calcifying conditions (e.g., using polyphenylsulfone membranes to model physiological environments) .

- Environmental monitoring : Detect phosphatase activity in soil or water samples as a biomarker for microbial activity. Optimize detection limits via fluorometric or electrochemical enhancements .

Q. What are the challenges in characterizing decomposition byproducts?

Advanced techniques include:

- LC-MS/MS : Identify transient intermediates (e.g., methylphenylphosphinic acid or 4-nitrophenol).

- Isotopic labeling : Trace O incorporation during hydrolysis to map reaction mechanisms.

- Computational modeling : Density functional theory (DFT) predicts transition states and energy barriers .

Methodological Best Practices

Q. How to optimize storage conditions to prevent degradation?

- Store at +4°C in desiccated, light-protected containers.

- Avoid repeated freeze-thaw cycles; lyophilize for long-term stability.

- Regularly validate integrity via UV-Vis spectroscopy (absorbance peaks at 310–330 nm indicate degradation) .

Q. What are the ethical and safety considerations in handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.